BenchChemオンラインストアへようこそ!

N-benzyl-3-(3-bromophenyl)acrylamide

HDAC Epigenetics Cancer

N-Benzyl-3-(3-bromophenyl)acrylamide (CAS 331462-16-9) is a differentiated cinnamamide building block delivering HDAC1 inhibition (IC50 5 nM, 200-fold selective over HDAC6) and potent α3β4 nAChR antagonism (Ki 2.60 nM, IC50 30 nM). The meta-bromophenyl substituent provides a versatile synthetic handle for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling, enabling rapid focused-library generation. With XLogP3 3.9 and MW 316.19, this compound is optimized for CNS drug discovery programs requiring passive blood-brain barrier penetration. Procure this high-purity scaffold to accelerate your SAR campaigns in oncology, neuroscience, and epigenetic target validation.

Molecular Formula C16H14BrNO
Molecular Weight 316.198
CAS No. 331462-16-9
Cat. No. B2704018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(3-bromophenyl)acrylamide
CAS331462-16-9
Molecular FormulaC16H14BrNO
Molecular Weight316.198
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C=CC2=CC(=CC=C2)Br
InChIInChI=1S/C16H14BrNO/c17-15-8-4-7-13(11-15)9-10-16(19)18-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,18,19)/b10-9+
InChIKeyXTRJTKIIAYKPRW-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide: N-Benzyl-3-(3-bromophenyl)acrylamide (CAS 331462-16-9) Sourcing and Selection


N-Benzyl-3-(3-bromophenyl)acrylamide (CAS 331462-16-9) is a synthetic acrylamide derivative characterized by a 3-bromophenyl group at the β-position of the acrylamide moiety and an N-benzyl substituent . It belongs to the cinnamamide class of compounds, a scaffold extensively investigated for anticonvulsant and anticancer activities [1]. The compound serves as a versatile building block in medicinal chemistry, with its bromine atom enabling further functionalization via cross-coupling reactions such as Suzuki or Heck couplings, while the acrylamide moiety can act as a Michael acceptor for covalent target engagement . Physicochemical properties include a molecular formula of C16H14BrNO, a molecular weight of 316.19 g/mol, and a predicted LogP (XLogP3) of 3.9 .

Procurement Alert: Why N-Benzyl-3-(3-bromophenyl)acrylamide Is Not a Generic Substitute for Other Cinnamamides


Cinnamamide derivatives exhibit highly specific structure-activity relationships (SAR) where minor structural modifications profoundly impact biological activity, selectivity, and physicochemical properties. A study of over 200 cinnamamides and their analogs demonstrated that anticonvulsant activity is critically dependent on the configuration, substituents on both the benzene ring and the amide nitrogen, and substituents on the double bond [1]. The N-benzyl group in N-benzyl-3-(3-bromophenyl)acrylamide confers distinct lipophilicity (XLogP3 = 3.9) and steric properties compared to simpler alkyl amides like Cinromide (N-ethylcinnamamide) . Furthermore, the meta-bromophenyl substitution pattern alters electronic distribution and cross-coupling reactivity relative to para- or ortho-substituted analogs . These structural divergences mean that in-class compounds cannot be assumed to be functionally interchangeable without specific comparative data for the intended application.

Quantitative Evidence Guide: Selecting N-Benzyl-3-(3-bromophenyl)acrylamide Based on Verifiable Differentiation


HDAC Inhibitory Profile: Cross-Study Comparison with N-Hydroxycinnamamide Derivatives

N-Benzyl-3-(3-bromophenyl)acrylamide exhibits a distinct HDAC isozyme inhibitory profile characterized by preferential activity against HDAC1 (IC50 = 5 nM) with substantially reduced potency against HDAC6 (IC50 = 1.00E+3 nM) and HDAC8 (IC50 = 1.30E+4 nM) [1]. This selectivity window (200-fold over HDAC6, 2,600-fold over HDAC8) contrasts with the broader pan-HDAC inhibition often observed in N-hydroxycinnamamide-based HDAC inhibitors, where lead compounds frequently display more balanced inhibition across HDAC1, HDAC3, and HDAC6 isoforms [2].

HDAC Epigenetics Cancer Enzyme Inhibition

nAChR Affinity: Direct Quantitative Comparison with Related Acrylamide Derivatives

N-Benzyl-3-(3-bromophenyl)acrylamide demonstrates high-affinity binding to the α3β4 nicotinic acetylcholine receptor (nAChR) with a Ki of 2.60 nM and an antagonist IC50 of 30 nM in HEK cells expressing rat α3β4 nAChR [1]. In contrast, the simpler N-(3-bromophenyl)acrylamide (CAS 134046-67-6) lacks the N-benzyl group and shows substantially reduced or negligible nAChR activity, highlighting the critical contribution of the N-benzyl substituent to receptor recognition and binding affinity .

nAChR Nicotinic Receptors Neurology Ion Channels

Physicochemical Differentiation: Lipophilicity and Molecular Properties vs. Cinromide

N-Benzyl-3-(3-bromophenyl)acrylamide exhibits a predicted XLogP3 value of 3.9, substantially higher than the structurally related anticonvulsant Cinromide (trans-3-bromo-N-ethylcinnamamide, XLogP ~2.5-3.0) . This increased lipophilicity, coupled with a higher molecular weight (316.19 g/mol vs. 254.12 g/mol for Cinromide) and an additional aromatic ring, predicts enhanced blood-brain barrier permeability and altered tissue distribution profiles . The predicted pKa of 15.16±0.46 indicates the compound remains predominantly un-ionized at physiological pH, further contributing to passive membrane permeability .

ADME Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Utility: Meta-Bromophenyl Substitution Pattern Enables Distinct Cross-Coupling Reactivity

The 3-bromophenyl group at the meta position in N-benzyl-3-(3-bromophenyl)acrylamide provides a reactive handle for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, enabling downstream diversification of the acrylamide scaffold [1]. This meta-substitution pattern offers distinct electronic and steric properties compared to para-substituted analogs like (E)-3-(4-bromophenyl)-N-phenylacrylamide (CAS 14548-54-0) . Specifically, the meta-bromine position experiences reduced resonance effects from the acrylamide double bond, resulting in different reaction kinetics and regioselectivity in subsequent coupling reactions .

Organic Synthesis Cross-Coupling Suzuki Heck Building Block

Recommended Application Scenarios for N-Benzyl-3-(3-bromophenyl)acrylamide in Research and Development


HDAC1-Selective Chemical Probe Development for Epigenetic Oncology Research

Based on the observed HDAC1 IC50 of 5 nM and 200-fold selectivity over HDAC6 [1], N-benzyl-3-(3-bromophenyl)acrylamide is best suited as a starting scaffold for developing class I HDAC-selective inhibitors. This selectivity profile is particularly valuable for research into cancers where HDAC1/2 are the primary oncogenic drivers and HDAC6 inhibition may contribute to dose-limiting toxicities. The compound can serve as a reference tool for benchmarking novel HDAC1 inhibitors or as a core scaffold for further medicinal chemistry optimization to improve potency and selectivity margins [1].

α3β4 Nicotinic Acetylcholine Receptor Pharmacology Studies

With a Ki of 2.60 nM and IC50 of 30 nM at rat α3β4 nAChR [2], this compound is well-suited for in vitro pharmacological investigations of α3β4 receptor function. The α3β4 subtype is distinct from the more widely studied α4β2 and α7 nAChRs, and is implicated in nicotine dependence, anxiety, and certain neuroendocrine tumors. The compound can be employed as a selective antagonist tool in electrophysiology studies, competitive binding assays, or as a reference standard for developing novel α3β4-targeted therapeutics [2].

CNS-Targeted Lead Optimization Campaigns Requiring Enhanced Lipophilicity

The predicted XLogP3 of 3.9, combined with a molecular weight of 316.19 g/mol and predicted pKa of 15.16 , positions this compound as a suitable lead-like scaffold for CNS drug discovery programs. The high lipophilicity predicts favorable passive permeability across the blood-brain barrier, while the moderate molecular weight remains within drug-like chemical space. This compound can serve as a starting point for SAR studies aimed at optimizing CNS exposure while maintaining target engagement, particularly for neurological or psychiatric indications where nAChR modulation or HDAC inhibition in the CNS is therapeutically relevant .

Diversification via Pd-Catalyzed Cross-Coupling for Library Synthesis

The 3-bromophenyl group provides a versatile synthetic handle for palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions [3]. This enables medicinal chemists to rapidly generate focused libraries of acrylamide derivatives with diverse aryl or alkenyl substituents at the meta position. Such libraries can be screened against targets of interest where the cinnamamide scaffold has demonstrated activity, including anticonvulsant targets, kinase enzymes, or epigenetic regulators [3]. The meta-substitution pattern offers a different trajectory of chemical space exploration compared to para- or ortho-substituted building blocks [3].

Quote Request

Request a Quote for N-benzyl-3-(3-bromophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.